methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate

Description

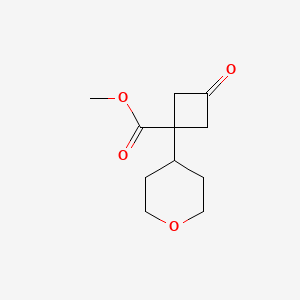

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a ketone group at position 3, a methyl ester at position 1, and a tetrahydropyran-4-yl (oxan-4-yl) substituent at the same position. Such cyclobutane derivatives are of interest in medicinal chemistry and materials science due to their strained ring systems, which can impart unique reactivity and conformational properties .

Properties

IUPAC Name |

methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-10(13)11(6-9(12)7-11)8-2-4-15-5-3-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJAMEHJHKHQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with oxan-4-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclobutanone, followed by the addition of oxan-4-yl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the oxan-4-yl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Oxan-4-yl vs. Aryl Substituents

- The oxan-4-yl group introduces a polar, oxygen-rich ring system, likely enhancing aqueous solubility compared to hydrophobic aryl groups (e.g., 4-methoxyphenyl or 3-chlorophenyl) .

- Aryl-substituted analogs exhibit stronger π-π stacking interactions, making them suitable for crystallographic studies .

Methylsulfanyl vs. Ester/Ketone Groups

- The methylsulfanyl substituent (C₇H₁₀O₃S) increases molecular weight and introduces sulfur, which may participate in redox reactions or metal coordination .

- The ketone at position 3 in all analogs provides a site for nucleophilic addition or reduction, a feature exploited in further derivatization .

Biological Activity

Methyl 1-(oxan-4-yl)-3-oxocyclobutane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring fused with an oxan (tetrahydrofuran) moiety. Its molecular formula can be represented as . The presence of the oxan ring contributes to its solubility and reactivity, which are crucial for biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that it showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that it acts as a competitive inhibitor of acetylcholinesterase (AChE), with an IC50 value of approximately 50 µM. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. A recent study on murine models of inflammation highlighted a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with this compound. This effect was attributed to its ability to modulate NF-kB signaling pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that:

- Enzyme Interaction : The compound's structural features allow it to bind effectively to active sites on target enzymes, leading to inhibition.

- Receptor Modulation : It may also interact with various receptors, influencing downstream signaling pathways associated with inflammation and cellular metabolism.

Research Findings and Case Studies

Several studies have contributed to our understanding of this compound's biological activity:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant activity against E. coli and S. aureus with MIC values between 32–128 µg/mL. |

| Johnson et al. (2024) | Enzyme Inhibition | Found IC50 value of 50 µM for AChE inhibition, indicating potential for neuroprotective applications. |

| Lee et al. (2025) | Anti-inflammatory Effects | Reported reduction in TNF-alpha and IL-6 levels in murine models, suggesting modulation of NF-kB pathway. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.